2-Amino-5-(trifluoromethoxy)benzonitrile, also known as Riluzole, is a synthetic benzothiazole derivative classified as an antiglutamatergic agent. [] It is primarily recognized for its therapeutic applications in the treatment of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease. [] In a scientific research context, 2-amino-5-(trifluoromethoxy)benzonitrile serves as a valuable tool for studying glutamatergic neurotransmission and its implications in various neurological disorders.
2-Amino-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C₈H₅F₃N₂O. It is classified as an aromatic amine and is notable for its trifluoromethoxy group, which contributes to its unique chemical properties. This compound is often utilized in various scientific applications, particularly in the fields of pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich, which provide it in high purity (≥95%) for research purposes . It is categorized under several classifications, including:
The synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile can be achieved through multiple methods, with a common approach involving the following steps:
For instance, one method involves the bromination of m-trifluoromethyl fluorobenzene followed by cyano group substitution and aminolysis to yield the desired product .
The molecular structure of 2-Amino-5-(trifluoromethoxy)benzonitrile can be described as follows:
The structural representation can be visualized using SMILES notation: C1=CC(=C(C=C1OC(F)(F)F)C(=N)N)N
.
2-Amino-5-(trifluoromethoxy)benzonitrile participates in various chemical reactions, including:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
The mechanism of action for 2-Amino-5-(trifluoromethoxy)benzonitrile largely depends on its application in biological systems. For example, in pharmaceutical contexts, it may interact with specific biological targets leading to:
Data on specific mechanisms can vary based on the target cells and conditions used during experimentation.
Key physical and chemical properties of 2-Amino-5-(trifluoromethoxy)benzonitrile include:
Property | Value |
---|---|
Boiling Point | 252.559 °C (760 mm Hg) |
Flash Point | 106.544 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Purity | ≥95% |
These properties are crucial for determining how the compound behaves under different experimental conditions.
2-Amino-5-(trifluoromethoxy)benzonitrile has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4